molecular formula C25H20N2O B5440206 4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B5440206
M. Wt: 364.4 g/mol
InChI Key: JYLLEPFNOLJUCW-UHFFFAOYSA-N
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Description

4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Properties

IUPAC Name

4,4-diphenyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c1-3-11-20(12-4-1)25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-24(28-25)19-10-9-17-26-18-19/h1-18,24,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLLEPFNOLJUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like toluene or ethanol, to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridyl: Another compound with a similar pyridine structure but different substituents.

    2,2’-Bi-4-picoline: Shares the pyridine core but differs in the functional groups attached.

Uniqueness

4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific combination of a benzoxazine ring with diphenyl and pyridine substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

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